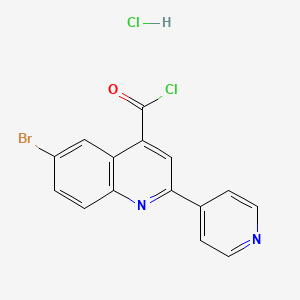

6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Description

Properties

IUPAC Name |

6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClN2O.ClH/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALWOZDMTDAGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as phosphorus oxychloride for the chlorination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

Scientific Research Applications

6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis: It serves as a crucial building block in synthesizing complex molecules. The presence of reactive functional groups such as bromine and carbonyl chloride allows for diverse chemical modifications and linkages to other molecular entities.

- Reaction Types: This compound can undergo substitution, oxidation, reduction, and coupling reactions.

- Substitution Reactions: The bromine atom can be substituted using reagents like organolithium or Grignard reagents.

- Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced to yield different derivatives.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

- Reagents and Conditions: Common reagents include organolithium reagents for substitution, oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts with boronic acids for coupling reactions.

- Products: The products of these reactions vary depending on the specific reagents and conditions used; for example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Biology

- Biochemical Probe: 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is investigated for its potential as a biochemical probe.

- Interaction with Molecular Targets: The compound interacts with specific molecular targets, binding to enzymes or receptors and altering their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Medicine

- Therapeutic Potential: Explored for potential therapeutic properties, including anti-tubercular activity.

- Quinoline-4-carboxamide analogs have been studied to understand binding modes with Cytochrome P450 2C9 (CYP2C9), a significant P450 protein responsible for drug metabolism . These analogs are used to study the structure-activity relationships of potential type II binding compounds, which is essential to avoid adverse drug reactions .

Industry

- Material Development: Utilized in developing new materials and chemical processes.

Chemical Reactions Analysis

6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride can undergo several types of chemical reactions due to its structure.

Types of Reactions

- Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Quinoline Derivatives and their Applications

Quinoline derivatives, including 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, have diverse applications due to their unique chemical properties.

Antimicrobial and Antiinflammatory Activities

- New quinazolin-4-one derivatives, such as 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, have shown potential for antimicrobial and antiinflammatory activities .

- These compounds are synthesized through condensation of 5-bromoanthranilic acid with acetic anhydride, followed by treatment with substituted anilines .

Cytochrome P450 Binding Studies

- Quinoline-4-carboxamide analogs are used to study the binding modes with Cytochrome P450 2C9 (CYP2C9) to understand the structure-activity relationships .

- The position of the nitrogen atom in the ring system influences heme coordination in Type II binding interactions .

- The type II substrate binding affinity is determined by steric, electrostatic, and hydrophobicity factors and is enhanced by the strength of lone pair electrons coordination with the heme iron .

Other related Bromo-Quinoline compounds

- 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride: Useful in biomedical research, forensic work, and clinical diagnostics .

- 6-Bromo-2-(4-pyridinyl)-4-quinolinecarboxylic acid: This compound has a molecular weight of 328.14 g/mol and is also known as AK-968/15360624 .

- 6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride: Has a molecular weight of 347.59 with the molecular formula C15H8BrClN2O .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1332530-21-8 (primary) ; 1203419-34-4 (alternative catalog entry) .

- Molecular Formula : C₁₅H₉BrCl₂N₂O.

- Molecular Weight : 384.1 g/mol .

- Purity : ≥95% .

Structural Features :

- A quinoline core substituted with a bromine atom at position 6, a pyridin-4-yl group at position 2, and a reactive carbonyl chloride moiety at position 2. The hydrochloride salt enhances stability for laboratory handling .

Structural Analogues and Their Properties

Key Research Findings

Pyridine Position Effects :

- The pyridin-4-yl isomer (primary compound) exhibits stronger π-π stacking and hydrogen-bonding interactions in kinase binding pockets compared to the pyridin-3-yl analogue, which shows reduced affinity due to suboptimal nitrogen positioning .

Substituent Impact on Reactivity :

- Bromine at position 6 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethyl substitution (vs. bromine) increases lipophilicity (logP ~3.2 vs. ~2.8), improving membrane permeability in drug candidates .

Functional Group Variations :

- Carbonyl chloride derivatives (e.g., CAS 287176-63-0) are preferred for amide bond formation, while carboxylic acid analogues (e.g., CAS 351327-32-7) require activation reagents (e.g., EDC/HOBt), limiting their utility in high-throughput synthesis .

Biological Activity

6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position, a pyridin-4-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 371.06 g/mol.

The biological activity of 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in medicinal chemistry where such inhibition can lead to therapeutic effects against various diseases.

- Protein Interaction : It can alter protein conformation and function through interactions with target proteins, impacting cellular signaling pathways.

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

Research indicates that derivatives of quinoline-based compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate high lipophilicity and strong cytotoxic activity against human cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their ability to disrupt bacterial cell membranes, leading to cell death. Preliminary studies indicate that 6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride may exhibit similar properties, warranting further investigation into its efficacy against specific pathogens.

Neuroprotective Effects

The kynurenine pathway, which involves metabolites such as kynurenine and quinolinic acid, plays a crucial role in neurodegenerative diseases. Compounds that modulate this pathway may offer neuroprotective benefits. Preliminary data suggest that this quinoline derivative could influence kynurenine metabolism, potentially providing therapeutic avenues for conditions like Alzheimer's disease .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.